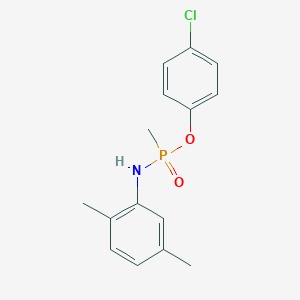![molecular formula C19H21ClN2O B5723582 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5723582.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have analgesic properties.
科学的研究の応用
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain. It has been shown to have potent analgesic properties in animal models of pain, including neuropathic pain and inflammatory pain. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has also been studied for its potential use in the treatment of nicotine addiction, as it has been shown to activate the same receptors as nicotine but with less addictive potential.
作用機序
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide acts as an agonist at nicotinic acetylcholine receptors, which are found throughout the nervous system. It selectively activates receptors containing the alpha-4 and beta-2 subunits, which are involved in pain perception and addiction. This leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain modulation and reward pathways.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has been shown to have potent analgesic effects in animal models of pain, with a duration of action of several hours. It has also been shown to have anti-inflammatory effects, reducing the release of pro-inflammatory cytokines. In addition, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has been shown to have potential neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has several advantages for use in lab experiments, including its high potency and selectivity for nicotinic acetylcholine receptors. However, it also has limitations, including its relatively short duration of action and the potential for tolerance to develop with repeated use.
将来の方向性
There are several potential future directions for research on N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide. These include further studies on its potential therapeutic applications, particularly in the treatment of chronic pain and addiction. There is also potential for the development of new compounds based on the structure of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide, which could have improved pharmacological properties. Finally, there is a need for further studies on the potential side effects and safety of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide, particularly with long-term use.
合成法
The synthesis of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide involves several steps, starting with the reaction of 3-chloro-4-nitroaniline with pyrrolidine to form 3-chloro-4-(1-pyrrolidinyl)aniline. This intermediate is then reacted with 3,5-dimethylbenzoyl chloride to form N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide. The synthesis method has been optimized to produce high yields of the compound with high purity.
特性
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-9-14(2)11-15(10-13)19(23)21-16-5-6-18(17(20)12-16)22-7-3-4-8-22/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJDHOZVELQNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5723502.png)

![4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5723525.png)
![ethyl 4-[(6-quinoxalinylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B5723533.png)
![4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5723540.png)
![2-[(3-nitrobenzyl)oxy]naphthalene](/img/structure/B5723546.png)


![N-2-naphthyl-2-[(2-pyridinylmethyl)thio]acetamide](/img/structure/B5723556.png)
![N-(3-fluorophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5723557.png)
![2-[4-(isopropylamino)-2-quinazolinyl]phenol](/img/structure/B5723563.png)
![N,7-bis(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5723566.png)

